2-Chloro-6-(trifluoromethyl)phenyl isocyanate
Overview
Description
2-Chloro-6-(trifluoromethyl)phenyl isocyanate is an organic compound with the molecular formula C8H3ClF3NO and a molecular weight of 221.56 g/mol . It is characterized by the presence of a chloro group, a trifluoromethyl group, and an isocyanate group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Biochemical Analysis
Cellular Effects
It is known that isocyanates can cause cellular toxicity and have been linked to respiratory and skin sensitization .
Molecular Mechanism
Isocyanates are known to react with nucleophilic groups in biological molecules, potentially leading to modifications that can alter their function .
Temporal Effects in Laboratory Settings
It is known that isocyanates can hydrolyze in the presence of water .
Transport and Distribution
Isocyanates are generally lipophilic and can therefore potentially cross cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(trifluoromethyl)phenyl isocyanate typically involves the reaction of 2-Chloro-6-(trifluoromethyl)aniline with phosgene (COCl2) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent decomposition of the isocyanate product. The reaction can be represented as follows:
ClC6H3(CF3)NH2+COCl2→ClC6H3(CF3)NCO+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of phosgene. The use of automated systems and closed reactors helps in minimizing exposure to toxic reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React to form carbamates.
Thiols: React to form thiocarbamates.
Water: Reacts to form carbamic acid, which can further decompose to amine and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
2-Chloro-6-(trifluoromethyl)phenyl isocyanate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and polymers.
Biology: In the modification of biomolecules and the development of bioactive compounds.
Medicine: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(trifluoromethyl)phenyl isocyanate involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in the formation of ureas, carbamates, and thiocarbamates, which are important intermediates in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2,6-Diisopropylphenyl isocyanate
- 2,6-Difluorophenyl isocyanate
- 2,6-Dichlorophenyl isothiocyanate
Uniqueness
2-Chloro-6-(trifluoromethyl)phenyl isocyanate is unique due to the presence of both chloro and trifluoromethyl groups on the benzene ring, which imparts distinct electronic and steric properties. These properties influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-chloro-2-isocyanato-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-6-3-1-2-5(8(10,11)12)7(6)13-4-14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBLPDGFTQNTBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408724 | |
Record name | 2-Chloro-6-(trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16583-76-9 | |
Record name | 2-Chloro-6-(trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-(trifluoromethyl)phenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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